3-Fluoro-N-({N'-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide
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Overview
Description
3-Fluoro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of benzamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydrazone Intermediate: The reaction between 4-fluorobenzaldehyde and hydrazine hydrate under acidic conditions forms the hydrazone intermediate.
Acylation Reaction: The hydrazone intermediate is then reacted with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Fluoro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-N-heptylbenzamide: Similar structure but with a heptyl group instead of the hydrazinecarbonyl group.
N-Benzyl-3-fluorobenzamide: Contains a benzyl group instead of the hydrazinecarbonyl group.
Uniqueness
3-Fluoro-N-({N’-[(1E)-1-(4-fluorophenyl)ethylidene]hydrazinecarbonyl}methyl)benzamide is unique due to the presence of both fluorine atoms and the hydrazinecarbonyl group, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H15F2N3O2 |
---|---|
Molecular Weight |
331.32 g/mol |
IUPAC Name |
3-fluoro-N-[2-[(2E)-2-[1-(4-fluorophenyl)ethylidene]hydrazinyl]-2-oxoethyl]benzamide |
InChI |
InChI=1S/C17H15F2N3O2/c1-11(12-5-7-14(18)8-6-12)21-22-16(23)10-20-17(24)13-3-2-4-15(19)9-13/h2-9H,10H2,1H3,(H,20,24)(H,22,23)/b21-11+ |
InChI Key |
MFSYKOBPXLHLNG-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)C1=CC(=CC=C1)F)/C2=CC=C(C=C2)F |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC(=CC=C1)F)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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